Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
Description
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group attached to the piperidine ring is a bulky alkyl substituent that can influence the physical and chemical properties of the molecule, as well as its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of tert-butyl piperidine derivatives can be complex due to the presence of multiple functional groups that may interact during the synthetic process. For example, the synthesis of tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a related compound, involves intramolecular cyclization using the Fukuyama–Mitsunobu reaction starting from commercially available aminopropanol . Similarly, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate from piperidin-4-ylmethanol involves nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods could potentially be adapted for the synthesis of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine derivatives is influenced by the steric effects of the tert-butyl group. For instance, in the case of 4'-tert-butyl-2,2':6',2''-terpyridine, the bulky tert-butyl substituents prevent the molecules from engaging in typical face-to-face π-interactions, leading to a unique packing in the solid state . The conformation of the piperidine ring in tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives is also affected by the bulky substituents, which can hinder close approach of neighboring molecules and the formation of intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of tert-butyl piperidine derivatives can vary depending on the substituents and the position of the functional groups on the piperidine ring. For example, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate undergoes stereoselective syntheses, with the Mitsunobu reaction being used to obtain different stereoisomers . The presence of the tert-butyl group can also influence the electron density of the molecule, which in turn affects its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine derivatives are determined by their molecular structure. The tert-butyl group is known to be electron-releasing, which can affect the compound's solubility, boiling point, and stability . The steric demand of the tert-butyl group can also influence the compound's crystalline packing and its interactions with solvents and other molecules . The synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, for example, demonstrates the importance of the tert-butyl group in the solubility and reactivity of the compound .
Safety And Hazards
The safety data sheet for a similar compound, tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate personal protective equipment and follow safety guidelines.
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-9,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTNDQIIDCSDOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632523 | |
Record name | tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | |
CAS RN |
236406-22-7 | |
Record name | 1,1-Dimethylethyl 4-(aminomethyl)-4-methyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=236406-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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